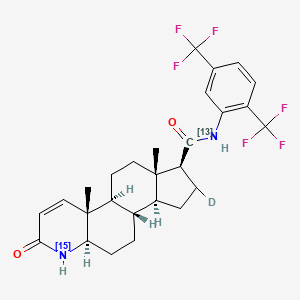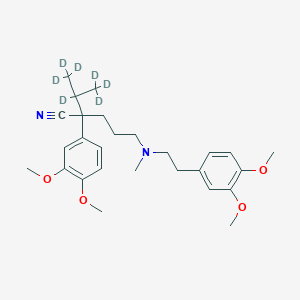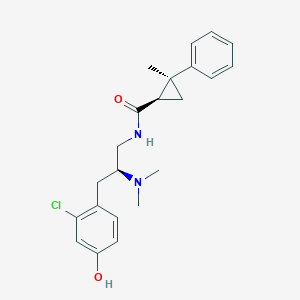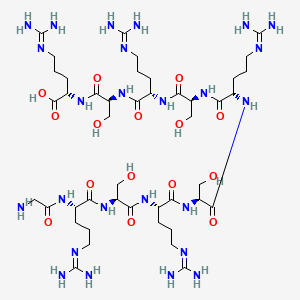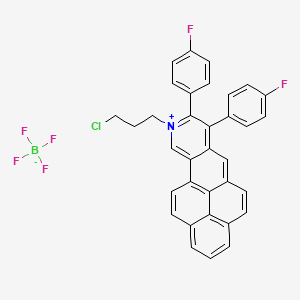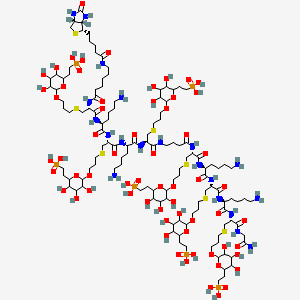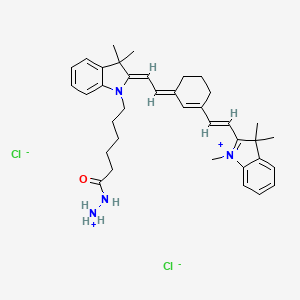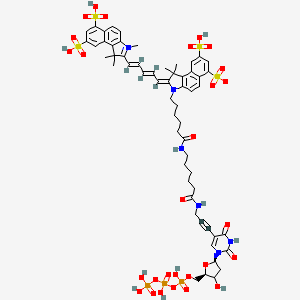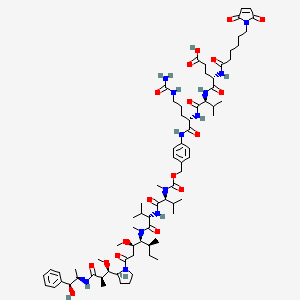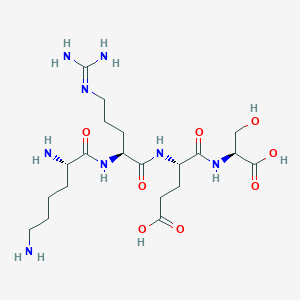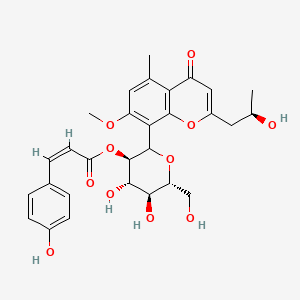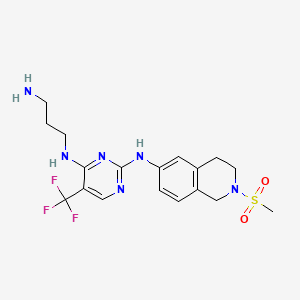
Flt3/chk1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flt3/chk1-IN-2 is a dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). This compound has shown significant potential in overcoming adaptive and acquired resistance in acute myeloid leukemia (AML) cells with FLT3 mutations .
Métodos De Preparación
The synthesis of Flt3/chk1-IN-2 involves the preparation of 5-trifluoromethyl-2-aminopyrimidine derivatives. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of functional groups: Functional groups such as trifluoromethyl and amino groups are introduced to the pyrimidine core through various chemical reactions.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Análisis De Reacciones Químicas
Flt3/chk1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Flt3/chk1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and CHK1 kinases.
Biology: Employed in research to understand the role of FLT3 and CHK1 in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating AML and overcoming resistance to FLT3 inhibitors.
Industry: Potentially used in the development of new drugs targeting FLT3 and CHK1 pathways
Mecanismo De Acción
Flt3/chk1-IN-2 exerts its effects by inhibiting both FLT3 and CHK1 kinases. The inhibition of FLT3 disrupts the signaling pathways that promote the survival, proliferation, and differentiation of AML cells. Concurrently, the inhibition of CHK1 enhances the cytotoxic effects by preventing the repair of DNA damage in cancer cells. This dual inhibition leads to the downregulation of the c-Myc pathway and activation of the p53 pathway, ultimately resulting in increased cell death and reduced resistance to therapy .
Comparación Con Compuestos Similares
Flt3/chk1-IN-2 is unique in its dual inhibition of both FLT3 and CHK1, which sets it apart from other compounds that target only one of these kinases. Similar compounds include:
Midostaurin: A FLT3 inhibitor used in the treatment of AML.
Gilteritinib: Another FLT3 inhibitor with a broader spectrum of activity.
Quizartinib: A selective FLT3 inhibitor with potent activity against FLT3-ITD mutations
This compound’s ability to overcome both adaptive and acquired resistance makes it a promising candidate for further development and clinical application .
Propiedades
Fórmula molecular |
C18H23F3N6O2S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-N-(3-aminopropyl)-2-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H23F3N6O2S/c1-30(28,29)27-8-5-12-9-14(4-3-13(12)11-27)25-17-24-10-15(18(19,20)21)16(26-17)23-7-2-6-22/h3-4,9-10H,2,5-8,11,22H2,1H3,(H2,23,24,25,26) |
Clave InChI |
PROGKLMIRQVLRO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
